(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid
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Description
This compound is a boronic acid derivative . Boronic acids are well-known bioactive molecules with a wide range of pharmacological properties . The pyrrolidine ring in this compound is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The compound was synthesized in two steps . Pyrrolidine derivatives, including this compound, can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of the compound was characterized by IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed . The optimized DFT structure is consistent with the X-ray single crystal structure .Chemical Reactions Analysis
Boronic acid-based linkages, such as in this compound, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems . The compound can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure. For instance, the presence of the pyrrolidine ring and the trifluoromethyl group likely influence its physicochemical properties .Mechanism of Action
Future Directions
The compound, being a boronic acid derivative, has potential applications in the development of novel materials that show a longer lifetime and that can be easily recycled . Furthermore, pyrrolidine derivatives are a vibrant area of research with many compounds of this type finding use in the treatment of diseases .
Properties
IUPAC Name |
[4-[3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BF3NO3/c20-18(21,22)15-3-1-2-13(10-15)14-8-9-23(11-14)17(24)12-4-6-16(7-5-12)19(25)26/h1-7,10,14,25-26H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPZRLSCHYRGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC(=CC=C3)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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